molecular formula C11H8N4O B2598182 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1823542-31-9

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2598182
CAS No.: 1823542-31-9
M. Wt: 212.212
InChI Key: NJOYFEACNUECPD-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzimidazolone core substituted with a pyrimidinyl group at the N1 position. This scaffold is structurally analogous to other benzimidazolone derivatives but distinguishes itself through the pyrimidine moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-pyrimidin-2-yl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYFEACNUECPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823542-31-9
Record name 1-(pyrimidin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the heterocyclic core. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibit significant anticancer properties. For example, a study demonstrated that derivatives of benzimidazole and pyrimidine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The effectiveness varies with structural modifications, suggesting that further optimization could enhance its potency against resistant strains .

Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting kinases that play crucial roles in cancer signaling pathways, thereby providing a basis for developing targeted cancer therapies .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast and lung cancer cells through apoptosis induction.
Antimicrobial PropertiesExhibited inhibitory activity against multiple bacterial strains, indicating potential as an antimicrobial agent.
Enzyme InhibitionIdentified as an effective inhibitor of key kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

The piperidinyl-substituted benzimidazolone scaffold is a well-studied pharmacophore, particularly in phospholipase D (PLD) inhibition. Key findings include:

  • PLD Inhibition and Selectivity :
    • Halopemide (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) inhibits PLD2 with an IC50 of ~100 nM but lacks isoform selectivity (PLD1 IC50 ≈ PLD2 IC50) .
    • Introduction of halogen substituents (e.g., 5-Cl, 5-Br) enhances PLD1 selectivity. For example, compound 58 (5-Cl derivative) shows a 10-fold preference for PLD1 (IC50 = 660 nM) over PLD2 (IC50 = 6,800 nM) .
    • Replacement of the piperidinyl group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold (compounds 72 and 82 ) shifts selectivity toward PLD2 (10–40-fold difference in IC50 values) .
  • Structural Modifications :
    • The (S)-methyl group on the ethylenediamine linker enhances PLD1 inhibition (~20-fold selectivity for compound 69 : PLD1 IC50 = 46 nM vs. PLD2 IC50 = 933 nM) .
    • Halogenation (5-F, 6-F, 5-Cl) without the (S)-methyl group yields dual PLD1/2 inhibitors (e.g., 12e and 12i ) with moderate selectivity (~3-fold) .
Compound Substituent PLD1 IC50 (nM) PLD2 IC50 (nM) Selectivity Ratio (PLD1/PLD2) Reference
Halopemide Piperidin-4-yl 100 100 1.0
Compound 58 5-Cl, (S)-methyl 660 6,800 10.3
Compound 69 5-F, (S)-methyl 46 933 20.3
Compound 72 Triazaspiro scaffold 1,200 40 0.03 (PLD2-preferring)

Antimicrobial Benzimidazolone Derivatives

  • 1-(Piperidin-4-yl)-5-chloro Derivatives :
    • Exhibit broad-spectrum antimicrobial activity. For example, Patel et al. (2014) synthesized derivatives with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Triazinoindol-benzimidazolones: Inhibit Mycobacterium tuberculosis cell wall biosynthesis (IC50 = 50–100 nM). The dual-head structure (triazinoindol + benzimidazolone) enhances target engagement .

Neurological and Receptor-Targeting Analogs

  • TBPB (1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) :
    • Acts as an M1 muscarinic acetylcholine receptor (M1mAChR) allosteric ligand. Structural uniqueness arises from the bipiperidinyl-benzimidazolone scaffold, which improves receptor binding affinity .
  • Domperidone (5-chloro-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl derivative) :
    • A gastroprokinetic agent targeting dopamine D2 receptors. The chloro substitution and extended alkyl chain optimize pharmacokinetics .

Key Structural and Functional Differences

Feature 1-(Pyrimidin-2-yl) Derivative 1-(Piperidin-4-yl) Derivatives Triazinoindol-Benzimidazolones
Core Structure Pyrimidinyl substituent Piperidinyl substituent Fused triazinoindol ring
Enzyme Selectivity Not reported in evidence PLD1 > PLD2 (halogenated) PLD2-preferring (scaffold swap)
Biological Targets Potential PLD inhibition PLD, antimicrobial targets M. tuberculosis enzymes
Applications Understudied Cancer, infectious diseases Tuberculosis therapeutics

Biological Activity

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, referred to as compound X, is a heterocyclic compound that integrates the structural features of both pyrimidine and benzimidazole. This unique combination suggests potential biological activities that merit investigation, particularly in medicinal chemistry.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a benzimidazole ring fused with a pyrimidine moiety. This structural complexity is indicative of its potential reactivity and interaction with biological targets.

Synthesis and Characterization

The synthesis of compound X typically involves multi-step processes, including reactions between 2-aminobenzimidazole and various substituted pyrimidine derivatives. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Anticancer Properties

The anticancer potential of compound X has been highlighted in various studies focusing on similar compounds. For example, derivatives containing benzimidazole rings have been shown to inhibit cancer cell proliferation by interfering with cell cycle progression. A study indicated that certain related compounds could induce cell cycle arrest in the S-phase, thereby preventing DNA replication in cancer cells . The mechanism is thought to involve the modulation of specific kinases or other molecular targets.

The biological activity of compound X likely involves interactions with key biomolecules, including enzymes and nucleic acids. These interactions may lead to inhibition or modulation of critical biological pathways relevant to disease processes. However, detailed studies are necessary to elucidate the specific mechanisms at play.

Comparative Analysis with Related Compounds

To provide context for the biological activity of compound X, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
1H-benzimidazoleContains only benzimidazole moietyAntimicrobial, antifungal
4-(1H-benzimidazol-1-yl)pyrimidin-2-aminesContains both benzimidazole and pyrimidineAnticancer, enzyme inhibition
5-(pyridin-2-yl)benzimidazolesPyridine instead of pyrimidineAntiviral activity
1-(pyridin-3-yl)benzo[d]imidazoleSimilar ring structure but different nitrogen positionAnticancer properties

This table illustrates how the unique combination of both pyrimidine and benzimidazole rings in compound X may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

While direct case studies specifically on compound X are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : Related benzimidazole derivatives have shown effectiveness against resistant strains of bacteria, indicating that compound X could be explored for similar applications.
  • Anticancer Studies : Research on similar compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines, suggesting that compound X might also exhibit these properties.
  • Molecular Docking Studies : Computational studies have indicated potential binding interactions between similar compounds and key biological targets, which could be further explored for compound X .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, pyrimidine-substituted derivatives are prepared by reacting 1H-benzo[d]imidazol-2(3H)-one with halogenated pyrimidines under mild conditions using catalysts like tetra-n-butylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF) . Alternatively, reductive amination of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with aldehydes or ketones is employed, followed by Boc deprotection and acylation to introduce diverse substituents .

Q. How are spectroscopic techniques (e.g., NMR, MS) utilized in characterizing this compound?

Structural elucidation relies on 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and substituent positions. For instance, the pyrimidine ring’s protons resonate at δ 8.5–9.0 ppm, while the benzimidazolone NH proton appears as a singlet near δ 11.5 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS is used to verify molecular weight and fragmentation patterns (e.g., [M+1]+^+ peaks). Thermal stability is assessed via TGA/DTA, with decomposition temperatures reported for derivatives .

Advanced Research Questions

Q. How do structural modifications, such as halogenation or substitution on the pyrimidine ring, influence biological activity?

Halogenation (e.g., 5-Cl, 5-Br) on the benzimidazolone scaffold enhances isoform selectivity in phospholipase D (PLD) inhibition. For example, 5-chloro derivatives exhibit dual PLD1/2 inhibition (IC50_{50} ~0.1 µM), while 5-bromo analogs show 3-fold selectivity for PLD1 . Pyrimidine substituents modulate steric and electronic interactions with target enzymes; bulky groups (e.g., trifluoromethyl) improve binding affinity but may reduce solubility . Systematic SAR studies via parallel synthesis and in vitro assays are critical for optimizing activity .

Q. What methodologies are employed to analyze the thermodynamic stability of these derivatives?

Thermodynamic stability is evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). For example, derivatives with electron-withdrawing groups (e.g., 4-F, 5-Cl) exhibit higher decomposition temperatures (~250–300°C), correlating with enhanced stability. Fluorescence spectroscopy further assesses photostability, with emission spectra (λem_{\text{em}} ~450 nm) used to monitor degradation under UV exposure .

Q. In developing isoform-selective inhibitors, how does scaffold modification impact selectivity between PLD1 and PLD2?

Replacing the benzimidazolone scaffold with bioisosteres like 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one shifts selectivity toward PLD2 (IC50_{50} ratio PLD2/PLD1 = 10–40). This modification alters the compound’s conformational flexibility, enabling preferential binding to PLD2’s hydrophobic pocket . Computational docking and molecular dynamics simulations are used to predict binding modes and guide scaffold design .

Q. How can researchers address contradictory data regarding the efficacy of halogenated derivatives in different biological assays?

Contradictions arise from assay conditions (e.g., cell type, PLD isoform expression levels). For example, 5-F derivatives show potent inhibition in K562 leukemia cells but reduced activity in MDA-MB-231 breast cancer models due to differential membrane permeability . To resolve this, cross-validation using orthogonal assays (e.g., 31P^{31}\text{P} NMR for PLD activity, cellular invasion assays) and pharmacokinetic profiling (e.g., logP, plasma protein binding) are recommended .

Methodological Notes

  • Experimental Design : Use iterative parallel synthesis for rapid SAR exploration .
  • Data Analysis : Apply Langmuir isotherm models to study adsorption kinetics in corrosion inhibition studies .
  • Contradiction Resolution : Employ meta-analysis of published IC50_{50} values and adjust for assay variability (e.g., ATP concentration, incubation time) .

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